REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:13][C:14]([OH:16])=[O:15])[CH:6]=[C:7]([O:11][CH3:12])[C:8]=1[O:9][CH3:10].C[Si]([N-][Si](C)(C)C)(C)C.[Na+].[CH2:27](I)[CH3:28]>C1COCC1>[CH3:12][O:11][C:7]1[CH:6]=[C:5]([CH:13]([CH2:27][CH3:28])[C:14]([OH:16])=[O:15])[CH:4]=[C:3]([O:2][CH3:1])[C:8]=1[O:9][CH3:10] |f:1.2|
|
Name
|
|
Quantity
|
1000 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=C(C1OC)OC)CC(=O)O
|
Name
|
|
Quantity
|
424 mL
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4000 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-25 °C
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred until all acid
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
DISSOLUTION
|
Details
|
was dissolved
|
Type
|
STIRRING
|
Details
|
the mixture stirred for a further 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
to rise above −15° C. during the course of addition
|
Type
|
CUSTOM
|
Details
|
A heat kick of 5° C.
|
Type
|
CUSTOM
|
Details
|
was adjusted to −25° C.
|
Type
|
STIRRING
|
Details
|
to stir at −25° C. for 2 hours as the colloidal solution
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
After this time the reaction mixture was quenched, with constant stirring, with water (1500 mL)
|
Type
|
STIRRING
|
Details
|
to stir for a further 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
to then separate
|
Type
|
CUSTOM
|
Details
|
the organic layer removed
|
Type
|
EXTRACTION
|
Details
|
extracted with water (2×1000 mL)
|
Type
|
ADDITION
|
Details
|
acidified to pH 2 by the addition of a 2N HCl solution (3500 mL)
|
Type
|
EXTRACTION
|
Details
|
the solution extracted in batches of ˜400 mL with an roughly equivalent volume of EtOAc (6000 mL total)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine (2×1500 mL)
|
Type
|
CUSTOM
|
Details
|
reduced to a volume of 2000 mL on a rotary evaporator at which time a brown crystalline solid
|
Type
|
CUSTOM
|
Details
|
to precipitate
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
the solid material was filtered
|
Type
|
WASH
|
Details
|
washed with a 1:1 EtOAc
|
Type
|
CUSTOM
|
Details
|
The filtrate was further evaporated
|
Type
|
CUSTOM
|
Details
|
two additional crops (166.2 and 158.1 g) were obtained (907.05 g total, 80.6%)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(C=C(C1OC)OC)C(C(=O)O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:13][C:14]([OH:16])=[O:15])[CH:6]=[C:7]([O:11][CH3:12])[C:8]=1[O:9][CH3:10].C[Si]([N-][Si](C)(C)C)(C)C.[Na+].[CH2:27](I)[CH3:28]>C1COCC1>[CH3:12][O:11][C:7]1[CH:6]=[C:5]([CH:13]([CH2:27][CH3:28])[C:14]([OH:16])=[O:15])[CH:4]=[C:3]([O:2][CH3:1])[C:8]=1[O:9][CH3:10] |f:1.2|
|
Name
|
|
Quantity
|
1000 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=C(C1OC)OC)CC(=O)O
|
Name
|
|
Quantity
|
424 mL
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4000 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-25 °C
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred until all acid
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
DISSOLUTION
|
Details
|
was dissolved
|
Type
|
STIRRING
|
Details
|
the mixture stirred for a further 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
to rise above −15° C. during the course of addition
|
Type
|
CUSTOM
|
Details
|
A heat kick of 5° C.
|
Type
|
CUSTOM
|
Details
|
was adjusted to −25° C.
|
Type
|
STIRRING
|
Details
|
to stir at −25° C. for 2 hours as the colloidal solution
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
After this time the reaction mixture was quenched, with constant stirring, with water (1500 mL)
|
Type
|
STIRRING
|
Details
|
to stir for a further 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
to then separate
|
Type
|
CUSTOM
|
Details
|
the organic layer removed
|
Type
|
EXTRACTION
|
Details
|
extracted with water (2×1000 mL)
|
Type
|
ADDITION
|
Details
|
acidified to pH 2 by the addition of a 2N HCl solution (3500 mL)
|
Type
|
EXTRACTION
|
Details
|
the solution extracted in batches of ˜400 mL with an roughly equivalent volume of EtOAc (6000 mL total)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine (2×1500 mL)
|
Type
|
CUSTOM
|
Details
|
reduced to a volume of 2000 mL on a rotary evaporator at which time a brown crystalline solid
|
Type
|
CUSTOM
|
Details
|
to precipitate
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
the solid material was filtered
|
Type
|
WASH
|
Details
|
washed with a 1:1 EtOAc
|
Type
|
CUSTOM
|
Details
|
The filtrate was further evaporated
|
Type
|
CUSTOM
|
Details
|
two additional crops (166.2 and 158.1 g) were obtained (907.05 g total, 80.6%)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(C=C(C1OC)OC)C(C(=O)O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |